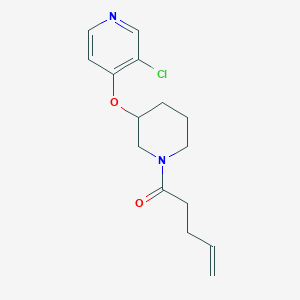

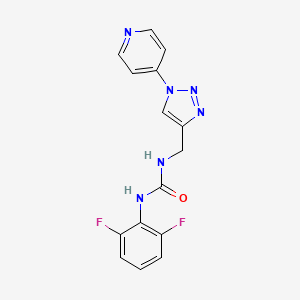

![molecular formula C20H24N4O4 B2578504 7-(2-méthoxyéthyl)-1,3-diméthyl-2,4-dioxo-N-(1-phényléthyl)-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-97-3](/img/structure/B2578504.png)

7-(2-méthoxyéthyl)-1,3-diméthyl-2,4-dioxo-N-(1-phényléthyl)-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.

BenchChem offers high-quality 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie organique synthétique

La synthèse des pyrimido[4,5-d]pyrimidines est un sujet d'intérêt en raison de la complexité structurale et de la réactivité potentielle de ces composés. Ils servent de squelette pour développer de nouvelles méthodologies synthétiques et peuvent être utilisés pour tester l'efficacité de nouveaux catalyseurs ou de nouvelles voies de synthèse .

Chimie médicinale

En chimie médicinale, ces composés sont explorés pour leurs propriétés pharmacologiques. Ils peuvent agir comme intermédiaires dans la synthèse de médicaments ou comme structure de base pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies .

Études biologiques

L'importance biologique de ces composés est évidente dans leur application dans les études biologiques. Ils peuvent être utilisés pour comprendre l'interaction entre les petites molécules et les cibles biologiques, contribuant à la découverte de nouvelles voies biologiques ou de cibles médicamenteuses potentielles .

Science des matériaux

Ces composés peuvent également trouver des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques. Leur structure unique permet d'explorer de nouveaux composés avec des applications potentielles dans les semi-conducteurs ou dans les diodes électroluminescentes organiques (OLED) .

Chimie de l'environnement

En chimie de l'environnement, ces composés peuvent être utilisés pour étudier les processus de dégradation ou pour développer de nouveaux capteurs pour les polluants environnementaux. Leur réactivité avec divers facteurs environnementaux peut fournir des informations sur la stabilité et la longévité des matériaux dans différentes conditions .

Bio-ingénierie

L'utilisation de ces composés en bio-ingénierie est une autre voie prometteuse. Ils peuvent être incorporés dans des biomatériaux ou utilisés dans la conception de surfaces biocompatibles, contribuant aux progrès en ingénierie tissulaire et en médecine régénérative .

Développement pharmaceutique

Ces composés sont précieux dans le développement pharmaceutique pour leur rôle dans la formulation des médicaments. Ils peuvent améliorer les systèmes d'administration de médicaments ou être modifiés pour améliorer la solubilité et la biodisponibilité des produits pharmaceutiques .

Chimie analytique

Enfin, en chimie analytique, ces composés peuvent être utilisés comme étalons ou réactifs dans le développement de nouvelles techniques analytiques. Leurs propriétés chimiques uniques les rendent adaptés à l'utilisation en spectroscopie, en chromatographie et dans d'autres méthodes analytiques .

Propriétés

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(14-8-6-5-7-9-14)21-17(25)16-12-15-18(24(16)10-11-28-4)22(2)20(27)23(3)19(15)26/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPODMSVTFNCSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

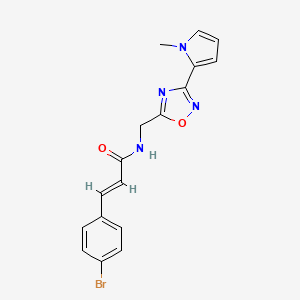

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)

![N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2578424.png)

![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)

![1-(4-bromophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2578428.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2578433.png)

![1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2578434.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2578439.png)

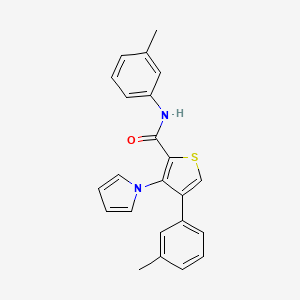

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)